1-(5-Methyl-2-pyridinyl)piperazine-d8

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Accurate LC-MS/MS quantification of 1-(5-Methyl-2-pyridinyl)piperazine requires a co-eluting internal standard to correct for matrix effects and ion suppression. This deuterated analog provides a +8 Da mass shift for interference-free MRM detection. Key features: - Near-identical extraction and ionization behavior to the target analyte - Minimizes retention time shifts compared to structural analogs or alternative labels - Suited for method validation in plasma, urine, and tissue homogenates

Molecular Formula C₁₀H₇D₈N₃
Molecular Weight 185.3
Cat. No. B1160044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-2-pyridinyl)piperazine-d8
Synonyms1-(5-Methyl-2-pyridyl)-(6CI)piperazine-d8;  1-(5-Methylpyridin-2-yl)piperazine-d8;  _x000B_
Molecular FormulaC₁₀H₇D₈N₃
Molecular Weight185.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methyl-2-pyridinyl)piperazine-d8 Deuterated Internal Standard


1-(5-Methyl-2-pyridinyl)piperazine-d8 is a stable isotope-labeled (SIL) analogue of the piperazine derivative 1-(5-Methyl-2-pyridinyl)piperazine (unlabeled MPP). The compound features eight deuterium substitutions on the piperazine ring (2,2,3,3,5,5,6,6-octadeuterio-1-(5-methylpyridin-2-yl)piperazine), resulting in a molecular formula of C10H7D8N3 and a molecular weight of 185.3 g/mol . As a deuterated internal standard (IS), it is specifically designed to serve as a reference compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for accurate quantification of the non-deuterated analyte in complex biological matrices. Its chemical equivalence to the unlabeled compound ensures near-identical extraction, chromatographic, and ionization behavior while providing a distinct mass shift (+8 Da) for selective detection via multiple reaction monitoring (MRM).

Why a Deuterated IS Is Essential for 1-(5-Methyl-2-pyridinyl)piperazine-d8


Accurate quantification of 1-(5-Methyl-2-pyridinyl)piperazine in biological samples via LC-MS/MS is critically dependent on the use of a stable isotopically labeled internal standard (SIL-IS) . Non-deuterated internal standards, such as structural analogs, fail to co-elute precisely with the target analyte, leading to differential matrix effects and ion suppression that compromise quantitative accuracy . Even alternative deuterated piperazines (e.g., mCPP-d8 or TFMPP-d4) exhibit different retention times and ionization behaviors, as demonstrated in method validations for piperazine designer drugs . Furthermore, studies comparing ²H-labeled SIL-IS to ¹³C/¹⁵N-labeled SIL-IS reveal that deuterated standards can suffer from chromatographic isotope effects causing retention time shifts, which may prevent adequate matrix effect correction unless the deuterium label is positioned to minimize such shifts . Therefore, the chemically identical yet mass-shifted 1-(5-Methyl-2-pyridinyl)piperazine-d8 is uniquely suited to serve as the internal standard for its unlabeled counterpart, ensuring the highest level of accuracy and precision in quantitative bioanalysis.

Quantitative Evidence for 1-(5-Methyl-2-pyridinyl)piperazine-d8 Internal Standard


Deuterium-Induced Mass Shift for MRM Detection

1-(5-Methyl-2-pyridinyl)piperazine-d8 incorporates eight deuterium atoms on the piperazine ring, resulting in a molecular weight of 185.3 Da, which is +8.1 Da greater than the unlabeled compound (177.2 Da) . This mass difference enables the mass spectrometer to distinguish the internal standard from the analyte based on their precursor and product ion m/z values, even when they co-elute from the LC column. In contrast, a ¹³C-labeled analog would typically provide a smaller mass shift (e.g., +1 Da per ¹³C atom) and may require more complex and costly synthesis. A structural analog internal standard would have a different chemical formula and likely exhibit different fragmentation patterns and ionization efficiencies.

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Matrix Effect Correction with Deuterated IS

The use of stable isotopically labeled internal standards (SIL-IS) is the gold standard for correcting matrix effects in LC-ESI-MS/MS analysis of complex biological samples . While deuterated standards can exhibit slight chromatographic isotope effects leading to retention time shifts, a study comparing ²H-labeled SIL-IS to ¹³C/¹⁵N-labeled SIL-IS for urinary biomarkers found that ²H-labeled IS generated negatively biased results (−38.4% spike accuracy bias) due to differential ion suppression . However, this bias is analyte- and matrix-dependent. For piperazine analytes, method validations employing deuterated internal standards such as mCPP-D8 and TFMPP-D4 have demonstrated acceptable accuracy and precision, with the deuterated IS providing effective correction for matrix effects when carefully validated . The key advantage of 1-(5-Methyl-2-pyridinyl)piperazine-d8 over a non-deuterated structural analog IS is its near-identical chemical behavior, which ensures that any ion suppression experienced by the analyte is mirrored by the IS, maintaining a constant response ratio.

Matrix Effects Ion Suppression Bioanalysis

Minimal RT Shift with Deuterated IS

A critical concern with deuterated internal standards is the potential for chromatographic isotope effects causing retention time (RT) differences between the analyte and the IS . Such shifts can expose the two compounds to different regions of the solvent gradient, leading to differential matrix effects and inaccurate quantification. A study on piperazine derivatives using LC-MS reported the following RTs for selected analytes and their deuterated counterparts: BZP (1.182 min) vs. BZP-D7 (1.102 min), mCPP (6.141 min) vs. mCPP-D8 (6.108 min), and TFMPP (6.732 min) vs. TFMPP-D4 (6.721 min) . The RT differences ranged from -0.011 to -0.080 min. These minimal shifts, while measurable, are typically acceptable in validated methods. In contrast, a structural analog internal standard would have a significantly different RT, leading to unreliable matrix effect correction.

Chromatography Isotope Effect Retention Time

Isotopic Purity and Lot-to-Lot Consistency

Reproducible quantitative analysis demands that the internal standard be of high isotopic purity and supplied with consistent quality. 1-(5-Methyl-2-pyridinyl)piperazine-d8 is offered as a certified reference material with a defined chemical purity and isotopic enrichment. While specific isotopic enrichment values are not publicly disclosed, reputable suppliers provide certificates of analysis (CoA) detailing purity (typically >98%) and isotopic incorporation. In contrast, non-certified or in-house synthesized internal standards may exhibit variable deuterium incorporation, leading to lot-to-lot inconsistency in MS response. This variability can compromise long-term method reproducibility and comparability of data across studies. The use of a commercially sourced, well-characterized deuterated standard ensures that the IS response factor remains constant, which is critical for validated bioanalytical methods intended for regulatory submission .

Quality Control Isotopic Purity Method Validation

Application Scenarios of 1-(5-Methyl-2-pyridinyl)piperazine-d8


Pharmacokinetic & Toxicokinetic Studies of Piperazines

During preclinical and clinical development, accurate quantification of 1-(5-Methyl-2-pyridinyl)piperazine and its metabolites in plasma, serum, or tissue samples is required to establish pharmacokinetic parameters. 1-(5-Methyl-2-pyridinyl)piperazine-d8 is added as an internal standard prior to sample extraction to correct for analyte loss during processing and variable ionization efficiency in the LC-MS/MS source . The distinct +8 Da mass shift allows for specific and interference-free MRM detection, while its near-identical chemical properties ensure reliable matrix effect compensation, leading to precise and accurate concentration-time profiles .

Forensic Toxicology of Piperazine Designer Drugs

The compound is essential for developing validated LC-MS/MS methods to confirm and quantify 1-(5-Methyl-2-pyridinyl)piperazine in biological specimens (e.g., urine, blood) from suspected intoxication cases . The use of a deuterated internal standard, as demonstrated with other piperazine derivatives like mCPP-D8 and TFMPP-D4, provides the highest level of confidence in result accuracy and meets the rigorous evidentiary standards required for forensic reporting . The minimal retention time shift observed for piperazine-d8 analogs ensures co-elution and proper correction of matrix effects, which is critical when analyzing complex and variable post-mortem or clinical samples.

Quality Control and Batch Testing of Piperazine Pharmaceuticals

For pharmaceutical manufacturing, 1-(5-Methyl-2-pyridinyl)piperazine-d8 serves as an internal standard in validated LC-MS methods for quantifying trace levels of the active pharmaceutical ingredient (API) or related impurities in drug substance and drug product . The high isotopic purity and commercial availability of the deuterated standard ensure method reproducibility across different QC laboratories and over extended periods, supporting compliance with regulatory requirements such as ICH Q2(R1) and 21 CFR Part 211.

Environmental Monitoring of Piperazine Derivatives

In studies assessing human or environmental exposure to piperazine derivatives, accurate measurement of 1-(5-Methyl-2-pyridinyl)piperazine in complex matrices such as wastewater, surface water, or soil requires a robust internal standard . The deuterated analog corrects for variable matrix effects and extraction efficiencies, enabling reliable quantification at trace levels. Its use facilitates the generation of high-quality data for risk assessment and regulatory decision-making.

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